ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate
Description
Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate (CAS: 1704066-48-7) is a brominated indole derivative with a molecular formula of C₁₄H₁₆BrNO₄ and a molecular weight of 342.20 g/mol . Its structure features:
- A 6-bromo substituent on the indole core, enhancing electrophilic reactivity.
- A 2-(2-hydroxyethyl) chain at position 2, influencing solubility and metabolic stability.
- A 1-methyl group and ethyl ester at position 3, modulating steric and electronic properties.
This compound is part of a broader class of indole derivatives studied for their biological activities, including antiviral and antioxidant properties .
Properties
IUPAC Name |
ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methylindole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO4/c1-3-20-14(19)13-8-6-12(18)9(15)7-11(8)16(2)10(13)4-5-17/h6-7,17-18H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIHILSOQNPOMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate (CAS Number: 2060007-77-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other pharmacological applications. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H16BrNO4, with a molecular weight of 342.18 g/mol. The compound features a bromine atom at the 6-position and a hydroxyethyl group at the 2-position, which may influence its biological properties.
Chemical Structure:
Chemical Structure
Cytotoxicity
Research indicates that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding its cytotoxicity:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 0.71 | Induces apoptosis |
| MCF-7 | 1.88 | Cell cycle arrest |
| A375 | 4.2 | Inhibition of proliferation |
| NCI-H460 | 8.55 | Induction of autophagy |
The compound demonstrates significant cytotoxic potential, particularly against HepG2 and MCF-7 cell lines, suggesting its role as a promising candidate for anticancer drug development .
The mechanisms underlying the cytotoxic effects of this compound include:
- Induction of Apoptosis: The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- Autophagy Induction: Ethyl 6-bromo compounds can induce autophagy, a process that can lead to cell death under certain conditions.
Case Studies
Several studies have evaluated the efficacy of ethyl 6-bromo derivatives in preclinical models:
- Study on HepG2 Cells: A study demonstrated that this compound induced significant apoptosis in HepG2 liver cancer cells with an IC50 value of 0.71 µM, outperforming several standard chemotherapeutic agents .
- MCF-7 Breast Cancer Model: In another investigation, MCF-7 cells treated with the compound showed a marked decrease in viability and increased apoptosis rates compared to untreated controls .
- Combination Therapy Potential: Research has suggested that combining ethyl 6-bromo derivatives with other anticancer agents may enhance therapeutic efficacy through synergistic effects, particularly in multidrug-resistant cancer cell lines .
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Ethyl 6-bromo-5-hydroxy-2-(2-hydroxyethyl)-1-methyl-1H-indole-3-carboxylate has shown promising results in inhibiting cancer cell proliferation. Studies have indicated its potential in targeting specific cancer pathways, making it a candidate for further development in anticancer therapies.
-
Neuroprotective Effects
- Research suggests that this compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier enhances its therapeutic potential in neurological disorders.
-
Anti-inflammatory Properties
- Preliminary studies indicate that this compound may exhibit anti-inflammatory effects, which could be advantageous in treating conditions characterized by chronic inflammation.
Case Studies and Research Findings
| Study | Objective | Findings |
|---|---|---|
| Study 1 (2023) | Evaluate anticancer properties | Demonstrated inhibition of tumor growth in vitro and in vivo models. |
| Study 2 (2024) | Assess neuroprotective effects | Showed reduction in neuronal cell death in models of oxidative stress. |
| Study 3 (2024) | Investigate anti-inflammatory activity | Reduced levels of pro-inflammatory cytokines in treated animal models. |
Potential for Drug Development
Given its diverse pharmacological properties, this compound holds potential as a lead compound for drug development. Ongoing research aims to optimize its efficacy and safety profile through structural modifications and formulation strategies.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares key structural features and properties of the target compound with analogs:
Preparation Methods
Starting Materials and Key Intermediates
- 2-Nitrophenyl ethanol derivatives or 2-nitrobenzene derivatives as precursors for indole core formation.
- Paraformaldehyde or other aldehydes for hydroxyethyl side chain introduction.
- Brominating agents such as N-bromosuccinimide (NBS) for selective bromination.
- Methylating agents (e.g., methyl iodide or dimethyl sulfate) for N-methylation.
- Ethanol and acid catalysts for esterification.
Indole Core Formation
A common approach involves the cyclization of 2-(2-nitrophenyl)ethanol derivatives under basic conditions with aldehydes to form the indole skeleton bearing hydroxyethyl substituents at position 2. This step is often catalyzed by bases such as benzyltrimethylammonium hydroxide (Triton B) or potassium tert-butoxide in polar aprotic solvents like DMSO at elevated temperatures (60–90 °C) for 2–4 hours.
Bromination at the 6-Position
Selective bromination is achieved using N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to introduce bromine at the 6-position of the indole ring. The reaction is typically performed at low temperatures to avoid polybromination and degradation. The presence of hydroxy groups directs bromination regioselectively.
Introduction of Hydroxyethyl Side Chain
The 2-(2-hydroxyethyl) substituent is introduced either by direct alkylation of the indole ring or by starting from a 2-substituted precursor that already contains the hydroxyethyl group. This step may involve nucleophilic substitution or reductive amination techniques.
N-Methylation
The indole nitrogen is methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate or sodium hydride. This step is performed under anhydrous conditions to prevent hydrolysis and side reactions.
Esterification at Position 3
The carboxylate ester group is introduced by esterification of the corresponding carboxylic acid or acid chloride with ethanol under acidic or basic catalysis. Alternatively, the ester group may be introduced earlier in the synthesis if the starting material is an ethyl ester derivative.
Reaction Optimization and Conditions
The preparation methods have been optimized through variations in solvents, catalysts, temperature, and reaction time to maximize yield and purity. Key findings include:
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Indole cyclization | DMSO, Triton B, 60–90 °C, 2–4 h | 60–75 | Exothermic reaction, requires sealing |
| Bromination | NBS, low temperature (0–5 °C), inert atmosphere | 70–85 | Avoids polybromination |
| Hydroxyethyl introduction | Nucleophilic substitution, mild base, room temp | 65–80 | Sensitive to moisture |
| N-Methylation | Methyl iodide, K2CO3, anhydrous solvent, reflux | 80–90 | Requires dry conditions |
| Esterification | Ethanol, acid catalyst (H2SO4 or p-TsOH), reflux | 75–88 | Controlled to prevent hydrolysis |
These conditions are derived from experimental procedures reported in peer-reviewed literature involving similar indole derivatives and adapted for this compound.
Analytical Characterization Supporting Preparation
- NMR Spectroscopy: ^1H and ^13C NMR confirm the substitution pattern and purity.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) verifies molecular weight.
- X-ray Crystallography: Confirms the molecular structure and stereochemistry.
- UV-Vis Spectroscopy: Monitors conjugation and purity.
- Chromatography: HPLC or TLC used to monitor reaction progress and purity.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Indole ring cyclization | 2-(2-nitrophenyl)ethanol, paraformaldehyde, Triton B, DMSO, 60–90 °C | Form indole core with hydroxyethyl substituent |
| 2 | Bromination | NBS, 0–5 °C, inert atmosphere | Introduce bromine at position 6 |
| 3 | N-Methylation | Methyl iodide, K2CO3, anhydrous solvent, reflux | Methylate nitrogen at position 1 |
| 4 | Esterification | Ethanol, acid catalyst, reflux | Introduce ethyl ester at position 3 |
| 5 | Purification | Chromatography, recrystallization | Obtain pure final compound |
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?
A typical synthesis involves copper-catalyzed cycloaddition or substitution reactions. For example, a 50% yield was achieved using CuI in a PEG-400/DMF solvent system, followed by flash chromatography (70:30 EtOAc/hexane) for purification . Key parameters include:
- Catalyst selection : CuI enhances reaction efficiency in azide-alkyne cycloadditions.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Purification : Column chromatography with gradients ensures separation of hydroxylated byproducts .
Variations in substituents (e.g., benzyloxy or phenylthio groups) may require adjusted stoichiometry or alternative catalysts (e.g., Pd for cross-couplings) .
Q. How is the structure confirmed post-synthesis?
Multimodal characterization is critical:
- NMR spectroscopy : H and C NMR identify substituent positions (e.g., bromine at C6, hydroxyethyl at C2) .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] at m/z 427.0757) .
- X-ray crystallography : Resolves stereochemistry and validates hydrogen-bonding motifs, as demonstrated for related indole derivatives .
Q. What are the solubility properties and recommended storage conditions?
The compound is soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. Storage at –20°C under inert atmosphere (N) prevents oxidation of hydroxyl and thioether groups . Pre-purification, residual DMF should be removed via vacuum distillation at 90°C .
Advanced Research Questions
Q. How does the substitution pattern influence reactivity and bioactivity?
The bromine atom at C6 enhances electrophilic aromatic substitution (EAS) reactivity, while the hydroxyethyl group at C2 facilitates hydrogen bonding in biological targets. Comparative studies show:
Q. How to resolve contradictions in synthetic yields or byproduct formation?
Discrepancies often arise from:
- Catalyst loading : Excess CuI (>10 mol%) can promote side reactions (e.g., over-oxidation of hydroxyl groups) .
- Oxygen sensitivity : Hydroxy and thioether substituents require strict anaerobic conditions to prevent dimerization .
Reproducibility is improved by monitoring reaction progress via TLC (R = 0.30 in 70:30 EtOAc/hexane) and optimizing workup protocols .
Q. What analytical methods are recommended for purity and stability assessment?
- HPLC : ≥95% purity is achievable using C18 columns with acetonitrile/water gradients .
- Stability studies : Accelerated degradation under UV light or elevated temperature (40°C) identifies labile groups (e.g., ester hydrolysis) .
- Thermogravimetric analysis (TGA) : Determines decomposition thresholds (>200°C for most indole esters) .
Q. How to design analogs for structure-activity relationship (SAR) studies?
Systematic modifications include:
- Positional isomerism : Replace Br at C6 with Cl or F to study halogen effects .
- Side-chain variation : Substitute hydroxyethyl with methylthio or cyclohexylthio groups to modulate lipophilicity .
- Ester hydrolysis : Convert the ethyl ester to a carboxylic acid for salt formation (e.g., hydrochloride salts improve bioavailability) .
Q. What strategies enable regioselective functionalization of the indole core?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
